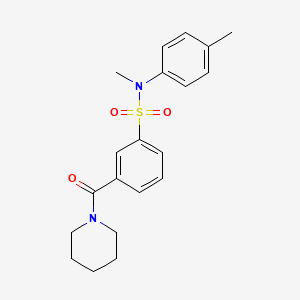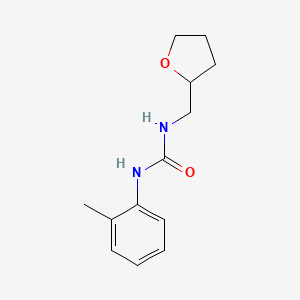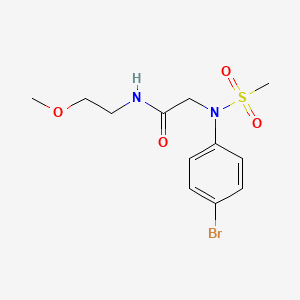![molecular formula C21H21Br2N3O3 B4958428 2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide](/img/structure/B4958428.png)
2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group substituted with bromine atoms and a methyl group, linked to an indole derivative through an iminoacetamide linkage. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide typically involves multiple steps:
Bromination: The starting material, 3-methyl-6-propan-2-ylphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2,5-dibromo-3-methyl-6-propan-2-ylphenol.
Phenoxy Formation: The brominated phenol is then reacted with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.
Indole Derivative Preparation: Separately, 2-hydroxy-5-methyl-1H-indole is synthesized through a Fischer indole synthesis involving phenylhydrazine and a suitable ketone.
Coupling Reaction: The final step involves coupling the phenoxyacetic acid derivative with the indole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the iminoacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the imino group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms on the phenoxy group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its multiple functional groups.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with enzymes or receptors through its indole and phenoxy groups, potentially inhibiting or modulating their activity. The iminoacetamide linkage could also play a role in binding to specific molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-dibromo-3-methylphenol: Lacks the indole and iminoacetamide groups, making it less versatile.
2-hydroxy-5-methyl-1H-indole: Does not have the phenoxy and bromine substitutions, limiting its reactivity.
N-phenylacetamide derivatives: Similar in having an acetamide linkage but differ in the substituents on the phenyl ring.
Properties
IUPAC Name |
2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Br2N3O3/c1-10(2)17-14(22)8-12(4)18(23)20(17)29-9-16(27)25-26-19-13-7-11(3)5-6-15(13)24-21(19)28/h5-8,10,24,28H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTNGIVGOLJJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)COC3=C(C(=CC(=C3C(C)C)Br)C)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Br2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4958349.png)
![Ethyl 3-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B4958351.png)
![Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B4958385.png)
![N-[2-methoxy-4-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B4958391.png)
![5-(2-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4958399.png)

![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4958407.png)
![METHYL 4-(3-{[(FURAN-2-YL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE](/img/structure/B4958416.png)
![2-(2-biphenylyl)-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4958421.png)
![11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958422.png)

![1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B4958445.png)

![2-(3-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B4958463.png)
